3-(Aminomethyl)-2-fluorobenzonitrile chemical properties
3-(Aminomethyl)-2-fluorobenzonitrile chemical properties
3-(Aminomethyl)-2-fluorobenzonitrile: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis
Executive Summary & Strategic Importance
3-(Aminomethyl)-2-fluorobenzonitrile is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring both a primary benzylic amine and an orthogonal nitrile group, this compound allows for divergent and chemoselective synthetic pathways. The strategic placement of an ortho-fluorine atom between these two functional groups creates a unique stereoelectronic environment. This specific substitution pattern modulates the basicity of the amine, restricts bond rotation, and enhances the metabolic stability of the resulting pharmacophores. This whitepaper provides an authoritative analysis of its physicochemical properties, structural advantages, and self-validating synthetic protocols.
Physicochemical Profiling
Understanding the baseline properties of 3-(Aminomethyl)-2-fluorobenzonitrile is critical for predicting its behavior in complex synthetic networks. To mitigate the inherent instability and oxidation susceptibility of free primary benzylic amines, the compound is frequently handled and stored as a hydrochloride salt[1].
| Property | Specification |
| Compound Name | 3-(Aminomethyl)-2-fluorobenzonitrile |
| CAS Number (Free Base) | 2[2] |
| CAS Number (HCl Salt) | 1[1] |
| Molecular Formula | C8H7FN2 (Free Base) / C8H8ClFN2 (HCl Salt)[1] |
| Molecular Weight | 150.15 g/mol (Free Base)[3] / 186.61 g/mol (HCl Salt)[1] |
| SMILES String | N#Cc1cccc(CN)c1F[1] |
| Hazard Statements | 4[4] |
The "Fluorine Effect" in Pharmacophore Design
The incorporation of fluorine in medicinal chemistry is rarely accidental. In 3-(Aminomethyl)-2-fluorobenzonitrile, the ortho-fluorine atom serves multiple deterministic roles in drug design:
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pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the benzylic carbon, slightly lowering the pKa of the primary amine compared to a non-fluorinated analog. A lower pKa increases the fraction of unionized molecules at physiological pH (7.4), thereby directly enhancing passive membrane permeability.
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Metabolic Shielding: The highly electronegative and sterically demanding fluorine atom blocks Cytochrome P450-mediated aromatic oxidation at the ortho position, extending the half-life of the drug candidate.
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Conformational Locking: Electrostatic repulsion between the fluorine lone pairs and the pi-electrons of adjacent functional groups restricts the rotational freedom of the benzylic amine, locking the molecule into a predictable, high-affinity bioactive conformation.
Pharmacokinetic and physicochemical effects of ortho-fluorine substitution.
Synthetic Workflows & Derivatization Strategies
The orthogonality of the amine and nitrile groups allows for sequential, chemoselective derivatization. The primary amine is typically the first point of functionalization via amide coupling or reductive amination. Subsequently, the highly stable nitrile group can be subjected to hydrolysis to yield a primary amide/carboxylic acid, or reacted with an azide via a[3+2] cycloaddition to form a tetrazole—a highly stable bioisostere for carboxylic acids.
Synthetic derivatization workflow of 3-(Aminomethyl)-2-fluorobenzonitrile.
Self-Validating Experimental Protocols
To ensure high fidelity in chemical synthesis, the following protocols are designed as self-validating systems. Causality dictates the choice of reagents, and mandatory analytical checkpoints prevent the propagation of failed reactions.
Protocol A: Chemoselective Amide Coupling Causality: The ortho-fluoro group slightly reduces the nucleophilicity of the benzylic amine via its inductive pull. Therefore, highly efficient coupling reagents like HATU are required to prevent sluggish kinetics and side reactions.
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Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).
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Validation Checkpoint 1: Stir for 15 minutes at room temperature. Analyze a 5 µL aliquot via LC-MS. Pass Condition: Complete consumption of the starting acid and formation of the highly reactive HOAt ester intermediate. This prevents wasting the valuable fluorinated building block.
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Amine Addition: Introduce 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (1.1 eq). The excess DIPEA is critical here to liberate the free base from the hydrochloride salt in situ.
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Workup: After 2 hours of stirring, quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase.
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Validation Checkpoint 2: Assess the crude product via TLC (UV active due to the benzonitrile core). Confirm the final structure via UPLC-MS (target m/z [M+H]+).
Protocol B: Reductive Amination Causality: The reduced pKa of the fluorinated amine allows it to remain nucleophilic at the slightly acidic pH required to activate the target aldehyde, making it an ideal substrate for reductive amination.
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Imine Formation: Combine 3-(Aminomethyl)-2-fluorobenzonitrile (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add catalytic acetic acid (0.1 eq).
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Validation Checkpoint 1: Stir for 2 hours. Monitor by 1H-NMR or LC-MS. Pass Condition: >90% conversion to the intermediate imine. This self-validating step ensures the aldehyde is fully consumed before the reducing agent is added, preventing the formation of corresponding alcohols.
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Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Causality: This mild reducing agent selectively reduces the protonated imine without reducing the orthogonal nitrile group.
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Workup: Quench with 1N NaOH to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.
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Validation Checkpoint 2: Purify via silica gel flash chromatography. Final purity must be confirmed via 19F-NMR (diagnostic fluorine shift) and high-resolution mass spectrometry (HRMS).
References
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gevaarsetiket 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride | Chemical-Label.com |4
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CAS#:1795283-40-7 | 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | ChemSrc | 1
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1145679-90-8 | 3-(Aminomethyl)-2-fluorobenzonitrile | BLD Pharm | 2
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3-(Aminomethyl)-2-fluorobenzonitrile - CAS:1145679-90-8 | YanmeiBio | 3
